2-amino-4-imino-1H-pyrimidin-6-one

Catalog No.
S12214701
CAS No.
26279-64-1
M.F
C4H6N4O
M. Wt
126.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-4-imino-1H-pyrimidin-6-one

CAS Number

26279-64-1

Product Name

2-amino-4-imino-1H-pyrimidin-6-one

IUPAC Name

2-amino-4-imino-1H-pyrimidin-6-one

Molecular Formula

C4H6N4O

Molecular Weight

126.12 g/mol

InChI

InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H2,(H4,5,6,7,8,9)

InChI Key

CHSXGZHOMKSJNB-UHFFFAOYSA-N

Canonical SMILES

C1C(=N)N=C(NC1=O)N

2-amino-4-imino-1H-pyrimidin-6-one, also known as 2,6-diaminopyrimidin-4(5H)-one, is a heterocyclic compound characterized by its pyrimidine ring structure. This compound features two amino groups at the 2 and 6 positions and an imino group at the 4 position. Its molecular formula is C4H6N4OC_4H_6N_4O, and it has a molar mass of approximately 114.12 g/mol. The presence of these functional groups contributes to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.

, including:

  • Oxidation: The compound can be oxidized to form oxo derivatives, utilizing oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can convert the keto group into a hydroxyl group, typically employing reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur with alkyl halides or acyl chlorides under basic conditions, leading to the formation of substituted pyrimidines with diverse functional groups .

The biological activity of 2-amino-4-imino-1H-pyrimidin-6-one has been explored in various studies. It has shown potential as an inhibitor for certain enzymes, particularly in the context of cancer therapy. Research indicates that derivatives of this compound may exhibit selective inhibition against specific targets such as epidermal growth factor receptor (EGFR), which is crucial in tumor growth and proliferation . Additionally, its structural features allow it to interact with biological molecules, potentially influencing metabolic pathways.

Several synthesis methods for 2-amino-4-imino-1H-pyrimidin-6-one have been documented:

  • Cyclization of Guanidine: One common approach involves the cyclization of guanidine with β-ketonitriles or enaminonitriles under acidic or basic conditions to yield the desired pyrimidine structure.
  • Ring Transformation: Another method includes the ring transformation reaction of 2-hetaryl-2-(tetrahydro-2-furanyliden)acetonitriles with amidines, which can also lead to the formation of this compound.
  • Industrial Production: For large-scale synthesis, optimized reaction conditions are employed to maximize yield and purity, often involving recrystallization and chromatography for purification .

The applications of 2-amino-4-imino-1H-pyrimidin-6-one are primarily found in medicinal chemistry. It is being investigated for its potential use in developing pharmaceuticals targeting various diseases, particularly cancer. Its ability to inhibit specific enzymes makes it a candidate for drug development aimed at treating conditions associated with abnormal cell growth and proliferation.

Interaction studies have focused on how 2-amino-4-imino-1H-pyrimidin-6-one interacts with biological macromolecules. These studies often involve assessing binding affinities and inhibition kinetics against target enzymes. The compound's unique structural features allow it to form specific interactions that can modulate biological activity, making it a valuable lead compound in drug discovery efforts .

Several compounds share structural similarities with 2-amino-4-imino-1H-pyrimidin-6-one, including:

Compound NameStructural FeaturesBiological Activity
2-AminopyrimidineContains amino group at position 2Antimicrobial properties
4-Amino-2-pyrimidinoneAmino group at position 4Potential anti-inflammatory effects
5-AminouracilAmino group at position 5Antiviral activity
Barbituric AcidContains multiple carbonyl groupsSedative effects

Uniqueness: What sets 2-amino-4-imino-1H-pyrimidin-6-one apart from these compounds is its specific arrangement of functional groups that allows for selective enzyme inhibition and potential therapeutic applications against cancer-related targets . Its dual amino functionality enhances its reactivity and interaction potential compared to other similar structures.

XLogP3

-1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

126.05416083 g/mol

Monoisotopic Mass

126.05416083 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-09

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